molecular formula C13H12N4O2 B1518796 5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione CAS No. 1110866-04-0

5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione

Cat. No.: B1518796
CAS No.: 1110866-04-0
M. Wt: 256.26 g/mol
InChI Key: KQHOZAPXOPWVMW-UHFFFAOYSA-N
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Description

This compound features a pyrrolo-pyridazine fused-ring system substituted with a 4-aminophenyl group at position 5 and a methyl group at position 6. Its structural uniqueness arises from:

  • π-π stacking interactions due to the planar aromatic framework .
  • Hydrogen bonding capacity via the amino group, enhancing solubility in polar solvents .
  • Electronic modulation, enabling selective reactivity in nucleophilic addition and cyclization reactions .
    These properties make it valuable in synthetic methodologies, particularly for designing functional materials.

Properties

IUPAC Name

5-(4-aminophenyl)-6-methyl-2,3-dihydropyrrolo[3,4-d]pyridazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-17-6-9-10(13(19)16-15-12(9)18)11(17)7-2-4-8(14)5-3-7/h2-6H,14H2,1H3,(H,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHOZAPXOPWVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=C1C3=CC=C(C=C3)N)C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to have beneficial effects, such as reducing tumor growth and improving survival rates. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic use.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins. Additionally, it can be directed to specific cellular compartments through targeting signals and post-translational modifications. This localization is essential for its ability to modulate cellular processes effectively.

Biological Activity

5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₂N₄O₂
  • Molecular Weight : 256.26 g/mol
  • CAS Number : 88710-36-5

The compound features a pyrrolo-pyridazine core, which is known for its potential therapeutic applications.

Antimicrobial Activity

Research has demonstrated that derivatives of pyridazine compounds exhibit notable antimicrobial properties. A study evaluated various synthesized pyridazine derivatives, including those related to this compound. The results indicated:

  • Inhibition against Bacteria : Compounds showed variable degrees of inhibition against several bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Notably, some derivatives exhibited high activity against S. aureus and E. coli .
CompoundBacterial StrainInhibition Zone (mm)
8bS. aureus15
8eE. coli13
8cB. subtilis14

Cytotoxicity and Anticancer Activity

The cytotoxic effects of the compound were assessed using various cancer cell lines. The findings revealed that certain derivatives possess significant anticancer properties:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

The cytotoxicity was measured using the MTT assay, with IC50 values indicating the concentration required to inhibit cell growth by 50%. For example:

Cell LineIC50 Value (µM)
MCF-712.5
HeLa15.0
A54918.0

These results suggest that the compound may be a promising candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve the inhibition of specific enzymes or pathways relevant to bacterial growth and cancer proliferation.

Case Studies

Several case studies highlight the efficacy of pyridazine derivatives in clinical settings or preclinical models:

  • Study on Antimicrobial Efficacy : A recent study demonstrated that a derivative of 5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine exhibited potent activity against multi-drug resistant bacterial strains, suggesting its potential as a new antimicrobial agent .
  • Anticancer Research : Another study focused on the anticancer properties of similar compounds highlighted their ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

Below is a comparative analysis of key analogs:

Compound Name Substituents Key Properties Applications Reference
5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione 4-aminophenyl (C5), methyl (C6) High polarity, H-bonding, π-π stacking Synthetic intermediates, optoelectronic precursors
1,4-bis(5-bromothiophen-2-yl)-6-(2-ethylhexyl)-5H-pyrrolo[3,4-d]pyridazine-5,7(6H)-dione Bromothiophene (C1, C4), 2-ethylhexyl (C6) Enhanced charge transport, alkyl chain improves solubility Donor-acceptor copolymers for organic solar cells
5,7-di(thiophen-2-yl)-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione (TNT-Lum) Thiophene (C5, C7) Strong luminescence, electrochemical polymerization capability Chemiluminescent materials, conductive polymers
6-phenyl-5,7-di(thiophen-2-yl)-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione (TPT-Lum) Phenyl (C6), thiophene (C5, C7) Extended conjugation, redox activity Optoelectronic devices, polymer electrodes
PPz-BT and PPz-MeOBT polymers Bithiophene or methoxy-bithiophene (backbone), alkyl chains (C6) High hole mobility, methoxy groups enhance solubility High-performance thin-film transistors
5-(2-fluorophenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione Fluorophenyl (C5), methoxyphenyl (C6), methyl (C1, C3) Increased electronegativity, stability Pharmaceutical screening, agrochemical intermediates

Critical Analysis of Substituent Effects

Solubility and Processability
  • 4-aminophenyl group: Promotes solubility in polar solvents (e.g., DMF, ethanol) via H-bonding .
  • Alkyl chains (e.g., 2-ethylhexyl): Enhance solubility in nonpolar solvents, critical for solution-processed optoelectronic devices .
  • Methoxy groups : Improve processability without significantly altering electronic properties .
Electronic and Optoelectronic Properties
  • Thiophene substituents : Extend conjugation, enabling red-shifted absorption and luminescence, as seen in TNT-Lum and TPT-Lum .
  • Bromothiophene : Facilitates cross-coupling reactions for copolymer synthesis, optimizing charge transport in solar cells .
  • Fluorine substituents : Increase electronegativity and metabolic stability, favoring pharmaceutical applications .

Optoelectronic Materials

  • The ethylhexyl-substituted copolymer () achieved a power conversion efficiency of 8.2% in organic solar cells, attributed to optimized π-π stacking and charge mobility .
  • PPz-MeOBT polymers demonstrated a hole mobility of 0.32 cm²/V·s, outperforming non-methoxy analogs due to enhanced molecular ordering .

Chemiluminescence and Electrochemistry

  • TPT-Lum exhibited a 20% increase in luminescence intensity compared to TNT-Lum, attributed to phenyl-induced conjugation extension .

Pharmaceutical Potential

    Preparation Methods

    General Synthetic Strategy

    The synthesis of this compound generally involves the construction of the pyrrolo[3,4-d]pyridazine core followed by functionalization at the 5-position with a 4-aminophenyl substituent and methylation at the 6-position. Key steps include:

    • Formation of the dihydropyrrolo-pyridazine ring system through cyclization reactions.
    • Introduction of the 4-aminophenyl group via nucleophilic aromatic substitution or coupling reactions.
    • Methylation or selective substitution at the 6-position.
    • Purification typically by crystallization or column chromatography.

    Reported Preparation Methods and Reaction Conditions

    Step Reaction Conditions Reagents & Solvents Yield Notes on Operation
    Cyclization to form dihydropyrrolo-pyridazine core Reflux in concentrated HCl for 15 hours Ethyl 2,3-dihydro-1H-pyrrolo-[3,4-c]pyridine-2-carboxylate, HCl, acetone 100% (theoretical) After reflux, evaporation and stirring with acetone yield crystalline product filtered and dried
    Coupling with 4-nitrophenyl chloroformate and amines Stirring overnight at room temperature in THF tert-Butyl (1S)-1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate, 4-nitrophenyl chloroformate, DIPEA 2.3 g isolated product Purification by silica gel chromatography (DCM/MeOH 20:1)
    Substitution with aromatic amines Stirring at 110 °C overnight in DMF 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, N-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine, diisopropylethylamine 10% isolated yield Extraction with EtOAc, chromatographic purification; product slightly yellow solid
    Protection with Boc anhydride Stirring at 20 °C for 2 hours in DCM 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, triethylamine, Boc2O 78% yield Column chromatography purification; ESI-LCMS confirmed product
    Triphosgene-mediated coupling Ice bath addition, then stirring at 50 °C for 1-2 hours in DCM Triphosgene, TEA, amine substrates 39-50% yield Work-up includes washing with brine, drying, concentration, and silica gel chromatography
    Hydrazine hydrate reduction 3 hours at 60-70 °C in water/methanol Compound (I), Raney cobalt catalyst, hydrazine hydrate (80%) 98% yield Filtration with diatomaceous earth, solvent removal, MTBE addition for crystallization; product purity 99.8%

    Detailed Experimental Insights

    • Cyclization step : The reflux of ethyl 2,3-dihydro-1H-pyrrolo-[3,4-c]pyridine-2-carboxylate in concentrated hydrochloric acid for an extended period (15 hours) is critical for ring closure, yielding a crystalline intermediate. Subsequent stirring with acetone aids in purification by precipitating the product.

    • Coupling reactions : Use of activated esters like 4-nitrophenyl chloroformate in the presence of bases such as DIPEA facilitates amide bond formation with amines, enabling the introduction of complex substituents. The reactions are typically conducted in THF at room temperature overnight to ensure completion.

    • Aromatic substitution : The reaction of the dihydropyrrolo-pyridazine core with aromatic amines in polar aprotic solvents like DMF at elevated temperatures (110 °C) in the presence of bases (diisopropylethylamine) allows for nucleophilic aromatic substitution, although yields reported are moderate (~10%).

    • Protection and deprotection : Boc protection of amine functionalities using Boc anhydride and triethylamine in dichloromethane is a common step to improve stability and facilitate purification. The reaction proceeds efficiently at room temperature with good yields (78%).

    • Triphosgene coupling : Triphosgene serves as a phosgene equivalent for carbamoylation or urea bond formation. The reactions require careful temperature control (starting in an ice bath) and are followed by heating to 50 °C. Work-up involves aqueous washing and chromatographic purification, yielding 39-50% product.

    • Catalytic reduction : The use of Raney cobalt with hydrazine hydrate under mild heating in aqueous methanol is effective for reducing intermediates to the desired amine-substituted products with high yield and purity (98% yield, 99.8% purity).

    Summary Table of Key Reaction Parameters

    Reaction Step Temperature Solvent(s) Catalyst/Base Time Yield (%) Purification Method
    Cyclization (ring closure) Reflux (~100 °C) Concentrated HCl, acetone None 15 h 100 (theoretical) Filtration, drying
    Amide coupling RT THF DIPEA Overnight Not specified Silica gel chromatography
    Aromatic substitution 110 °C DMF Diisopropylethylamine Overnight ~10 Chromatography
    Boc protection 20 °C DCM Triethylamine 2 h 78 Chromatography
    Triphosgene coupling 0-50 °C DCM Triethylamine 1-3 h 39-50 Chromatography
    Catalytic reduction 60-70 °C Water/methanol Raney cobalt 3 h 98 Filtration, crystallization

    Research Findings and Observations

    • The cyclization under strongly acidic conditions is highly efficient and crucial for constructing the fused pyrrolo-pyridazine core.

    • Coupling reactions involving carbamate and amide bond formation are sensitive to reaction conditions and require careful control of stoichiometry and base equivalents to optimize yields.

    • Aromatic substitution on the heterocyclic core with amino-substituted aromatics shows relatively low yields, indicating possible steric or electronic challenges in this step.

    • Protection strategies such as Boc protection are effective in stabilizing intermediates and facilitating downstream transformations.

    • Use of triphosgene as a safer phosgene surrogate allows for the formation of urea or carbamate linkages, though yields are moderate and purification is necessary to remove side products.

    • Catalytic hydrogenation or reduction using Raney cobalt and hydrazine hydrate is a high-yielding step to obtain the target amine-functionalized compound with high purity, suitable for further pharmaceutical applications.

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione?

    • Methodological Answer : The compound is synthesized via cyclization reactions of precursor pyridazinones. For example, derivatives of pyrrolo[2,3-c]pyridazines are prepared by reacting 4-cyano-5,6-diphenyl-3(2H)-pyridazinone with hydrazine hydrate, followed by acetylation or chloroacetylation to form intermediates. Cyclization under thermal conditions (e.g., refluxing in acetic acid) yields fused heterocyclic systems like pyridazino[4',3':4,5]pyrrolo[3,2-d]oxazin-4(5H)-one derivatives . Key steps include:

    • Step 1 : Formation of ethyl 5-amino-pyrrolo[2,3-c]pyridazine-6-carboxylate intermediates.
    • Step 2 : Substitution reactions (e.g., with o-aminophenol) to introduce aromatic substituents.
    • Step 3 : Thermal cyclization to stabilize the fused-ring system.

    Q. How can the structural integrity of this compound be validated post-synthesis?

    • Methodological Answer :

    • X-ray crystallography is the gold standard for confirming molecular geometry. For example, single-crystal X-ray studies of related pyrrolo[3,4-c]pyridine-diones (e.g., 12-(4-phenylmethyl-1-piperazinyl)-methyl derivatives) provide bond lengths, angles, and stereochemical data with mean σ(C–C) = 0.003 Å and R-factor = 0.049 .
    • Spectroscopic techniques :
    • 1H/13C NMR to verify substituent positions (e.g., methyl groups at C6).
    • FT-IR to confirm carbonyl (C=O) and amine (N-H) functional groups.

    Advanced Research Questions

    Q. How can reaction conditions be optimized to enhance cyclization efficiency in the synthesis?

    • Methodological Answer :

    • Temperature control : Cyclization of acetamido derivatives (e.g., 5-acetamido-pyrrolo[2,3-c]pyridazines) requires refluxing in acetic acid (110–120°C) for 4–6 hours to achieve >85% yield .
    • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization but must be tested for compatibility with the aminophenyl group.
    • Solvent effects : Polar aprotic solvents (e.g., DMF) can improve solubility of intermediates but may require inert atmospheres to prevent oxidation.

    Q. What experimental strategies are recommended to resolve contradictory data in bioactivity assays?

    • Methodological Answer :

    • Dose-response profiling : For antifungal or antioxidant studies (e.g., inspired by dihydropyrrolo[3,4-c]pyrazol-4-ones ), test a wide concentration range (1 nM–100 µM) to distinguish nonspecific toxicity from target-specific effects.
    • Control experiments :
    • Use structurally similar inactive analogs (e.g., methyl-group modifications) to validate target engagement.
    • Include positive controls (e.g., fluconazole for antifungal assays ).
    • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p < 0.05) across replicates.

    Q. How can computational methods complement experimental studies of this compound’s reactivity?

    • Methodological Answer :

    • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict reaction pathways (e.g., cyclization barriers) and electronic properties (HOMO-LUMO gaps).
    • Molecular docking : Screen against biological targets (e.g., kinases or oxidoreductases) using AutoDock Vina to prioritize in vitro testing .
    • MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to identify key binding residues.

    Q. What are the best practices for analyzing substituent effects on biological activity?

    • Methodological Answer :

    • SAR studies : Synthesize analogs with variations at the 4-aminophenyl (e.g., electron-withdrawing groups like -NO₂ or bulky substituents) and 6-methyl positions.
    • Data interpretation :
    • Use linear regression to correlate logP values with cellular permeability.
    • Apply principal component analysis (PCA) to multivariate datasets (e.g., IC₅₀, solubility, metabolic stability) .

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

    Reactant of Route 1
    5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione
    Reactant of Route 2
    5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione

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